2-Acetoxy-5-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetyloxy-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-5(11)16-8-3-2-6(10(14)15)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNHSJMDXOHYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300194 | |
| Record name | 2-(Acetyloxy)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17336-14-0 | |
| Record name | 2-(Acetyloxy)-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17336-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Acetoxy 5 Nitrobenzoic Acid and Its Analogues
Novel Synthetic Routes and Reagents for 2-Acetoxy-5-nitrobenzoic acid Formation
The formation of this compound typically involves the nitration of a salicylic (B10762653) acid derivative followed by acetylation. The regioselectivity of the nitration step is crucial for obtaining the desired 5-nitro isomer.
Regioselective and Stereoselective Synthesis Approaches for Substituted Nitrobenzoic Acids
The synthesis of this compound hinges on the controlled nitration of salicylic acid or its derivatives. The directing effects of the hydroxyl and carboxyl groups on the aromatic ring primarily guide the incoming nitro group to the 3 and 5 positions. The nitration of salicylic acid using a nitric acid/acetic acid system has been investigated, with studies comparing its efficacy to other nitrating systems like mixed acid (HNO₃/H₂SO₄/H₂O) and nitric acid/acetic anhydride (B1165640) in acetic acid. researchgate.net These studies show little difference in the yield of the desired 5-nitrosalicylic acid among these methods. researchgate.net The use of a microchannel continuous flow reactor for the synthesis of 5-nitrosalicylic acid from salicylic acid and concentrated nitric acid or a mixture of concentrated nitric acid and glacial acetic acid has also been reported as a continuous, efficient, and safe production method. google.com
While the synthesis of this compound itself does not typically involve the creation of a chiral center, the principles of stereoselective synthesis are of great importance in the broader context of substituted nitrobenzoic acids, many of which are chiral. Chiral γ-nitro alcohols, for instance, are valuable building blocks in the synthesis of active pharmaceutical ingredients and can be synthesized via chemoenzymatic cascade reactions, combining a Wittig reaction, a chiral-thiourea-catalyzed asymmetric conjugate addition, and a ketoreductase-mediated reduction. nih.gov This approach allows for the synthesis of chiral nitro compounds with high diastereomeric and enantiomeric ratios. nih.gov The development of catalytic asymmetric methods to synthesize α-stereogenic carboxylic acids is another area of active research, with strategies employing organocatalysis and transition metal catalysis. rsc.org
Green Chemistry Principles in the Preparation of Acetoxy- and Nitro-Substituted Aromatic Systems
The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for minimizing environmental impact. Key metrics used to evaluate the "greenness" of a chemical process include Atom Economy (AE), Process Mass Intensity (PMI), and the E-factor. mdpi.comnih.govtudelft.nl
| Green Chemistry Metric | Description | Relevance to Synthesis |
| Atom Economy (AE) | A measure of the efficiency of a reaction in converting reactants to the desired product. | Aims to maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reagents, reactants) to the mass of the final product. | A lower PMI indicates a more environmentally friendly process. nih.gov |
| E-Factor | The ratio of the mass of waste produced to the mass of the desired product. | A lower E-factor signifies less waste generation and a greener process. tudelft.nl |
The traditional nitration of aromatic compounds often involves the use of strong acids and results in the formation of significant waste. nih.gov Greener alternatives are being explored, such as the use of bismuth subnitrate and thionyl chloride for the selective nitration of aromatic compounds. nih.gov This method offers advantages over traditional methods, including milder reaction conditions and reduced waste. nih.gov Solvent-free synthesis is another green approach that has been investigated for the preparation of nitroaromatic compounds.
The acetylation of salicylic acid to form aspirin (B1665792) (2-acetoxybenzoic acid), a precursor to this compound, is a classic example used to illustrate green chemistry principles. The reaction is often catalyzed by an acid such as phosphoric acid. youtube.comyoutube.com
Multicomponent Reaction Strategies Incorporating this compound Precursors
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. tcichemicals.comnih.govnih.gov The Ugi and Passerini reactions are two of the most well-known isocyanide-based MCRs. tcichemicals.comrsc.orgorganic-chemistry.org
The Ugi four-component reaction (Ugi-4CR) involves the reaction of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce α-acetamido carboxamide derivatives. researchgate.net Nitrobenzoic acid derivatives have been successfully employed as the carboxylic acid component in Ugi reactions. For example, the Ugi reaction of 2-nitrobenzoic acid derivatives has been used for the diversity-oriented synthesis of complex isoindolinones. rsc.org Similarly, 2-fluoro-5-nitrobenzoic acid has been used as a component in the Ugi reaction to synthesize indazolones. nih.govnih.gov
The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. rsc.orgorganic-chemistry.orgwikipedia.orgresearchgate.netyoutube.com This reaction could potentially be adapted to use precursors of this compound, such as 5-nitrosalicylic acid, to generate complex molecules with an α-acyloxy amide core.
Mechanistic Investigations of this compound Derivatives Formation
Understanding the reaction mechanisms involved in the formation of this compound and its derivatives is essential for optimizing synthetic routes and controlling product distribution.
Kinetic Studies of Key Synthetic Steps Involving Nitrobenzoic Acid Intermediates
The key synthetic step in the formation of this compound is the electrophilic aromatic nitration of a salicylic acid derivative. The kinetics of nitration of benzene (B151609) and its derivatives have been extensively studied. rsc.orgrsc.org The rate of nitration is influenced by the nature of the substituents on the aromatic ring and the reaction conditions. libretexts.org For example, the nitration of toluene is significantly faster than the nitration of benzene, and the product distribution is influenced by the directing effects of the methyl group. libretexts.org
The mechanism of electrophilic aromatic nitration is generally believed to proceed through the formation of a nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The nitronium ion then attacks the aromatic ring to form a carbocation intermediate known as a σ-complex or Wheland intermediate. masterorganicchemistry.comnih.gov The rate-determining step can be either the formation of the nitronium ion or its attack on the aromatic ring, depending on the reactivity of the aromatic substrate and the reaction conditions. rsc.orgnih.gov
A kinetic study of the nitration of salicylic acid with a nitric acid/acetic acid system revealed a global second-order kinetic law, first order in both the substrate and nitric acid. researchgate.net This study also investigated the formation of the two mononitro-isomers (3-nitro- and 5-nitrosalicylic acids) and a side product, 2-nitrophenol. researchgate.net
Spectroscopic Probing of Reaction Intermediates in Aromatic Substitution Reactions
Spectroscopic techniques are invaluable for the detection and characterization of reaction intermediates in aromatic substitution reactions. The σ-complex (Wheland intermediate) is a key intermediate in electrophilic aromatic nitration. nih.gov Computational studies using density functional theory (DFT) have been employed to elucidate the potential energy surfaces for the nitration of aromatic compounds and to identify various reaction intermediates, including the unoriented π-complex, the oriented reaction complex, and the σ-complex. nih.gov
Gas-phase mass spectrometric studies have also been used to investigate the reaction of the naked nitronium ion (NO₂⁺) and solvated nitronium ions with aromatic compounds. researchgate.net These studies provide insights into the mechanism of electrophilic aromatic nitration and the factors that influence regioselectivity. researchgate.net The mechanism of action of nitric oxide-donating aspirin (NO-aspirin) has been studied, with proposals involving the formation of reactive intermediates such as quinone methide from the para and ortho isomers. nih.gov
Computational Validation of Proposed Reaction Mechanisms for Analogous Compounds
The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the reactivity and selectivity observed in the synthesis of this compound analogues. Density Functional Theory (DFT) has emerged as a powerful tool for modeling reaction pathways, transition states, and intermediates, thereby validating and refining proposed mechanisms.
For instance, DFT studies on the esterification of substituted benzoic acids have provided a detailed understanding of the catalytic role of acids and the influence of substituents on reaction kinetics. These studies often reveal that the reaction proceeds through a series of protonation, nucleophilic attack, and dehydration steps. Computational models can predict the energy barriers associated with each step, offering a rationale for the observed reaction rates and yields. A recent DFT study on the direct esterification of p-nitrobenzoic acid with n-butanol, for example, demonstrated that the presence of a coupling agent like diethyl chlorophosphate significantly lowers the activation energy barrier, thus accelerating the reaction. researchgate.net
Furthermore, computational analyses have been instrumental in understanding the stereochemical outcomes of reactions involving analogues. DFT-based stereochemical rationales for reactions such as the aza-Henry reaction of α-nitro esters have successfully explained the observed diastereoselectivity by analyzing the transition state geometries and non-covalent interactions between the catalyst and substrates. nih.gov Such computational insights are crucial for the rational design of catalysts and reaction conditions to achieve desired stereochemical control in the synthesis of complex analogues.
The application of these computational methodologies to the reactions of this compound and its derivatives can provide a deeper understanding of their chemical behavior, guiding the development of more efficient and selective synthetic routes.
Strategic Derivatization of this compound
The presence of three distinct functional moieties—a carboxylic acid, an acetoxy group, and a nitro group—on the aromatic ring of this compound offers a versatile platform for strategic derivatization. By selectively targeting these groups, a diverse library of analogues with tailored properties can be synthesized.
Synthesis of Ester and Amide Derivatives from the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation to yield a wide array of functionalized analogues.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. masterorganicchemistry.com Kinetic studies of such reactions have shown that factors like temperature, catalyst concentration, and the molar ratio of reactants significantly influence the reaction rate and equilibrium conversion. uobaghdad.edu.iqresearchgate.netjptcp.comresearchgate.net For instance, increasing the temperature generally increases the rate constant, while using an excess of the alcohol can drive the equilibrium towards the product, leading to higher yields. masterorganicchemistry.comuobaghdad.edu.iq
| Reactants | Catalyst | Conditions | Product | Yield (%) |
| Acetic Acid, Ethanol | Sulfuric Acid | 60°C, 10:1 EtOH/Acid ratio | Ethyl Acetate | ~80 |
| Benzoic Acid, 1-Butanol | p-Toluenesulfonic Acid | 120 min | Butyl Benzoate | 92 |
Amidation: The synthesis of amides from the carboxylic acid moiety typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods allow for the formation of amide bonds under relatively mild conditions.
| Carboxylic Acid | Amine | Coupling Agent | Conditions | Product |
| p-Nitrobenzoic Acid | Aniline | Diethyl Chlorophosphate | Pyridine (B92270), RT | N-Phenyl-4-nitrobenzamide |
| Generic R-COOH | Generic R'-NH₂ | DCC | CH₂Cl₂, RT | R-CONH-R' |
Chemical Transformations of the Nitro Group: Reduction and Further Functionalization
The nitro group is a versatile functional handle that can be readily transformed into an amino group, which can then be further functionalized to introduce a variety of substituents.
Reduction of the Nitro Group: The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Catalytic Hydrogenation: This is a widely used method involving the use of a metal catalyst (e.g., palladium on carbon, platinum oxide) and a hydrogen source (e.g., H₂ gas). This method is generally clean and efficient, often providing high yields of the corresponding amine. google.comcabidigitallibrary.orgnih.govnih.govresearchgate.net It is important to select a catalyst that is chemoselective for the nitro group reduction without affecting other reducible functionalities.
Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid are effective for the reduction of nitroarenes. researchgate.netdoubtnut.com This method is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of sensitive functional groups.
| Starting Material | Reagent | Conditions | Product |
| Nitrobenzoic Acid | H₂, Pd/C | <100 psig H₂, pH 5-7 | Aminobenzoic Acid |
| Nitroarenyl Ketones | SnCl₂, Ethanol | Reflux | Aminoarene derivative |
Further Functionalization of the Amino Group: The resulting amino group opens up a plethora of possibilities for further derivatization. One of the most important reactions of aromatic amines is diazotization, followed by Sandmeyer or related reactions.
Diazotization and Sandmeyer Reactions: Treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt. organic-chemistry.org This highly reactive intermediate can then be subjected to a variety of nucleophilic substitution reactions, often catalyzed by copper(I) salts (Sandmeyer reaction), to introduce a wide range of substituents such as halogens (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups. wikipedia.orgnih.govscirp.orgquestjournals.orgmasterorganicchemistry.comscirp.orgresearchgate.net
| Starting Amine | Reagents | Product |
| Aryl Amine | 1. NaNO₂, HCl, 0-5°C; 2. CuCl | Aryl Chloride |
| Aryl Amine | 1. NaNO₂, HBr, 0-5°C; 2. CuBr | Aryl Bromide |
| Aryl Amine | 1. NaNO₂, H₂SO₄, 0-5°C; 2. CuCN | Aryl Cyanide |
| 2-Aminobenzoic Acid | NaNO₂, H₂SO₄, heat | Salicylic Acid |
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Reactions
The substituents already present on the benzene ring of this compound direct the position of further substitution reactions on the aromatic core.
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAAr). In this case, a nucleophile can displace a leaving group on the ring, typically a halide. For this compound itself, there is no good leaving group present. However, if a halogen were to be introduced onto the ring (for instance, at the position ortho or para to the nitro group in a precursor), it could potentially be displaced by a strong nucleophile. Kinetic studies on the nucleophilic substitution of 4-nitrophenyl benzoates with amines have shown that the reaction proceeds through a stepwise mechanism.
Reactivity Profiles and Mechanistic Studies of 2 Acetoxy 5 Nitrobenzoic Acid
Hydrolytic and Transesterification Reactions of the Acetoxy Group
The ester linkage of the acetoxy group in 2-acetoxy-5-nitrobenzoic acid is susceptible to cleavage through hydrolysis and transesterification reactions, similar to its well-known analogue, acetylsalicylic acid (aspirin) wikipedia.org.
The hydrolysis of the acetoxy group yields 2-hydroxy-5-nitrobenzoic acid and acetic acid. This reaction is generally slow in pure water but can be significantly accelerated by catalysts ucl.ac.be.
Acid Catalysis: In the presence of an acid catalyst (e.g., H₃O⁺), the carbonyl oxygen of the ester is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of the salicylic (B10762653) acid derivative to yield the carboxylic acid and the protonated alcohol (phenol in this case), which then deprotonates.
Base Catalysis (Saponification): Hydrolysis is also catalyzed by bases (e.g., OH⁻). The hydroxide ion is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the phenoxide ion (of 2-hydroxy-5-nitrobenzoic acid) as the leaving group to form acetic acid. The phenoxide is then protonated by the newly formed acetic acid or upon workup. This process is irreversible as the final step involves an acid-base reaction where the carboxylic acid formed protonates the basic phenoxide. In solutions with alkali metal hydroxides, the hydrolysis proceeds rapidly wikipedia.org.
The choice of solvent system can also influence the reaction rate, primarily through its polarity and ability to solvate the reactants and transition states. Protic solvents, like water and alcohols, can participate in the reaction and stabilize charged intermediates through hydrogen bonding.
Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst masterorganicchemistry.com. For this compound, reacting it with an alcohol (e.g., methanol or ethanol) under acidic or basic conditions would replace the acetyl group with an alkoxycarbonyl group, yielding a different ester of 2-hydroxy-5-nitrobenzoic acid. To drive the equilibrium towards the new ester, the alcohol is typically used in large excess, often as the solvent masterorganicchemistry.com.
The rate of hydrolysis of the acetoxy group is highly dependent on the pH of the solution. Studies on the analogous compound, aspirin (B1665792), provide a well-established model for this behavior.
The hydrolysis of aspirin is subject to catalysis by both hydronium ions (specific acid catalysis) and hydroxide ions (specific base catalysis) ucl.ac.be. Consequently, the reaction rate is lowest in the moderately acidic pH range (around 2.5-4) and increases significantly at both lower (more acidic) and higher (more basic) pH values sciforum.net.
Acidic pH (< 2.5): The rate of hydrolysis increases as the concentration of H⁺ ions rises, consistent with the specific acid catalysis mechanism brainly.com.
Neutral/Slightly Acidic pH (4-8): In this range, the rate of hydrolysis is relatively slow and largely independent of pH . The primary reaction is the attack of a water molecule on the aspirin anion.
Basic pH (> 8): The rate of hydrolysis increases dramatically with increasing pH due to the higher concentration of the much more nucleophilic hydroxide ion, which attacks the ester via the specific base catalysis mechanism ucl.ac.besciforum.net.
| pH Range | Catalysis Type | Relative Rate of Acetoxy Hydrolysis | Primary Reacting Species |
| < 2.5 | Specific Acid | Increasing | H⁺ and water |
| 4 - 8 | Uncatalyzed / Water Attack | Slow / Minimal | Water |
| > 8 | Specific Base | Rapidly Increasing | OH⁻ |
Redox Chemistry Involving this compound and its Derivatives
The redox chemistry of this compound is dominated by the nitroaromatic moiety. The nitro group is a high oxidation state functional group that is readily reduced.
The reduction of nitroaromatic compounds is a fundamental process in both synthetic chemistry and toxicology. The one-electron reduction potential (E¹), which describes the first electron transfer to the molecule to form a radical anion (ArNO₂/ArNO₂⁻•), is a key thermodynamic parameter for predicting the rate and extent of reductive transformations dtic.milnih.gov. The E¹ values for many nitroaromatic compounds typically range from -0.2 V to -0.6 V (vs. NHE at pH 7) nih.gov. Compounds with higher (less negative) redox potentials are more easily reduced researchgate.netacs.org.
The reduction of the nitro group can proceed through a series of intermediates, including the nitroso (Ar-N=O) and hydroxylamino (Ar-NHOH) species, ultimately leading to the corresponding amino group (Ar-NH₂) dtic.mil. This transformation can be achieved using various reducing agents:
Catalytic Hydrogenation: The most common method involves hydrogenation with H₂ gas over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) libretexts.org. This method is clean and efficient for converting nitro groups to amines.
Metals in Acid: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl) libretexts.org.
These reduction reactions convert the strongly electron-withdrawing nitro group into a strongly electron-donating amino group (-NH₂). This dramatically alters the electronic properties of the aromatic ring, transforming it from a deactivated to an activated system towards electrophilic aromatic substitution.
| Compound | First Reduction Potential (E p,c vs NHE) |
| Metronidazole | -645 mV |
| Nitroindolin-2-one | -668 mV |
| Nitrofural | -380 mV |
| 4-Nitropyridine | -190 mV |
| 2-Methyl-5-nitroimidazole | -540 mV |
Data for related nitroaromatic compounds to illustrate the typical range of redox potentials. researchgate.netacs.org The exact potential for this compound is not specified in the provided sources but would be expected to fall within this general range.
Selective Reduction of the Nitro Group to Amino Derivatives
The selective reduction of the nitro group in this compound to an amino group is a critical transformation for synthesizing valuable intermediates in pharmaceuticals and material science. This process must be conducted under conditions that preserve the ester (acetoxy) and carboxylic acid functionalities. A variety of reagents and protocols have been developed for the chemoselective reduction of aromatic nitro compounds, which are applicable to this specific molecule. organic-chemistry.orgacs.org
Commonly, reagents such as tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation are employed. However, milder and more selective methods are often preferred to avoid hydrolysis of the acetoxy group. A notable protocol involves the use of sodium borohydride (NaBH₄) in combination with transition metal salts like iron(II) chloride (FeCl₂). researchgate.netd-nb.info This system demonstrates high chemoselectivity, effectively reducing the nitro group while leaving ester groups intact. researchgate.net The reaction proceeds with excellent yields, often exceeding 90%. d-nb.info Other methods include the use of samarium(0) metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium dibromide, which also shows good selectivity over other functional groups.
The general mechanism for these reductions involves a multi-step electron and proton transfer process, converting the nitro group (-NO₂) first to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). The choice of reducing agent and reaction conditions determines the efficiency and selectivity of this transformation. acs.org
| Reducing System | Key Features | Typical Yield | Functional Group Tolerance |
|---|---|---|---|
| NaBH₄-FeCl₂ | Mild, inexpensive, and highly chemoselective. researchgate.netd-nb.info | 91-96% d-nb.info | Excellent for esters, ketones, nitriles. organic-chemistry.orgresearchgate.net |
| SnCl₂ / HCl | Classic method, effective but requires strong acidic conditions. | Variable | Risk of ester hydrolysis. |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Clean and efficient, but may require pressure equipment. organic-chemistry.org | High | Good, but can sometimes reduce other groups. |
| Samarium(0) / Viologen Catalyst | Mild electron-transfer method with high selectivity. | Good | Tolerates esters, ketones, and halides. |
Electrochemical Characterization of Redox Processes
The electrochemical behavior of this compound is primarily dictated by the redox activity of the aromatic nitro group. Techniques such as cyclic voltammetry can be used to study the reduction mechanism, which typically occurs in several steps. researchgate.net The electrochemical reduction of aromatic nitro compounds, particularly in aprotic solvents or aqueous media, is a well-studied process that involves the sequential transfer of electrons and protons. researchgate.netpku.edu.cn
Nitro to Nitro Radical Anion: The first step is a one-electron reduction to form a nitro radical anion.
Nitro Radical Anion to Nitroso: This is followed by further reduction and protonation steps to yield the nitroso derivative.
Nitroso to Hydroxylamino: The nitroso group is then reduced in a two-electron, two-proton step to the corresponding hydroxylamino derivative.
Hydroxylamino to Amino: The final step is the reduction of the hydroxylamino group to the final amine product.
In controlled potential electrolysis studies of related compounds like 3-nitrobenzoic acid, it has been shown that the reaction can sometimes be stopped at intermediate stages, such as the nitroso species, which involves a three-electron process. pku.edu.cn The specific reduction potentials for each step are dependent on the pH of the medium and the nature of the electrode used. researchgate.net The presence of the electron-withdrawing carboxylic acid and acetoxy groups influences the reduction potential of the nitro group.
| Step | Reactant | Product | Electrons Transferred (Overall) |
|---|---|---|---|
| 1 | Ar-NO₂ | [Ar-NO₂]⁻• (Radical Anion) | 1e⁻ |
| 2 | [Ar-NO₂]⁻• | Ar-NO (Nitroso) | 3e⁻ |
| 3 | Ar-NO | Ar-NHOH (Hydroxylamino) | 4e⁻ |
| 4 | Ar-NHOH | Ar-NH₂ (Amino) | 6e⁻ |
Complexation Chemistry and Coordination with Metal Centers for Material Precursors
The structure of this compound and its derivatives makes it a versatile precursor for designing ligands for coordination chemistry. The carboxylate group is a primary site for binding to metal ions. Furthermore, chemical modification of the scaffold, such as the reduction of the nitro group to an amine as described in section 3.3.1, can introduce additional coordination sites, transforming the molecule into a multidentate ligand.
Ligand Design and Synthesis Utilizing this compound Scaffolds
The transformation of this compound into its amino derivative, 2-acetoxy-5-aminobenzoic acid, creates a bidentate ligand capable of forming stable chelate rings with transition metal ions. researchgate.net In such a ligand, coordination can occur through both the deprotonated carboxylic acid oxygen and the nitrogen atom of the new amino group. researchgate.neteurjchem.com
The synthesis of metal complexes typically involves reacting the modified ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent, often under reflux conditions. ignited.inchesci.com The resulting complexes can exhibit various geometries, such as tetrahedral or octahedral, depending on the metal ion and the stoichiometry of the reaction. researchgate.net For example, reacting aminobenzoic acid derivatives with salts of Co(II), Ni(II), Cu(II), and Zn(II) has been shown to yield stable metal complexes where the ligand coordinates through both the carboxylate oxygen and the amino nitrogen. researchgate.netaip.org This bifunctional coordination is a key design element for creating more complex supramolecular structures.
| Functional Group | Atom | Coordination Role | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Oxygen | Primary binding site (as carboxylate -COO⁻) | Forms strong ionic/covalent bonds with metal centers. |
| Amino (-NH₂) | Nitrogen | Secondary binding site | Acts as a Lewis base, donating a lone pair to the metal. eurjchem.com |
| Acetoxy (-OCOCH₃) | Oxygen | Potential weak coordination site | The carbonyl oxygen could potentially interact with metal ions, though it is less common. |
Structural Analysis of Metal-Organic Frameworks (MOFs) Incorporating Related Derivatives
Derivatives of this compound are excellent candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters (nodes) connected by organic ligands (linkers). escholarship.org The geometry and functionality of the linker are crucial in determining the final topology and properties of the MOF. rsc.org
By using a "mixed-linker" approach, where a derivative of this compound is combined with other linkers, it is possible to create MOFs with diverse structures and tunable pore sizes. rsc.orgacs.org For instance, benzoate linkers are commonly used to form paddlewheel-type secondary building units (SBUs) with metal ions like Cu(II) and Zn(II). acs.org The functional groups on the linker, such as amino or hydroxyl groups derived from the original molecule, can decorate the pores of the MOF, imparting specific chemical properties for applications in gas storage, separation, or catalysis. researchgate.net
| Feature | Description | Example |
|---|---|---|
| Metal Node / SBU | Metal ions or clusters (e.g., Zn₄O, Cu₂ paddlewheel) that act as connection points. researchgate.net | Dinuclear Cu(II) paddlewheel units. acs.org |
| Organic Linker | The bridging organic molecule derived from a functionalized benzoic acid. researchgate.net | 3-methyl-triazolyl m-benzoate. acs.org |
| Topology | The underlying network structure describing the connectivity of nodes and linkers. | Various nets (e.g., pcu, fcu) depending on linker and SBU geometry. |
| Pore Functionality | Chemical groups (e.g., -NH₂, -OH) projecting into the pores, affecting host-guest interactions. researchgate.net | Uncoordinated amino groups for selective CO₂ capture. |
Computational and Theoretical Investigations of 2 Acetoxy 5 Nitrobenzoic Acid
Electronic Structure and Bonding Analysis of the Molecular System
The arrangement of electrons and the nature of chemical bonds within 2-Acetoxy-5-nitrobenzoic acid are fundamental to its chemical character. The presence of three distinct functional groups—a carboxylic acid, an acetoxy group, and a nitro group—attached to a benzene (B151609) ring creates a complex electronic environment governed by inductive and resonance effects.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijrti.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. ijrti.org A smaller gap generally suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the acetoxy group, which are electron-rich regions. ijrti.orguobaghdad.edu.iq Conversely, the strong electron-withdrawing nature of the nitro group and the carbonyl carbons would cause the LUMO to be concentrated on the nitrobenzoic acid moiety. nih.gov This separation of frontier orbitals is characteristic of molecules with both electron-donating and electron-withdrawing substituents. DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely quantify these properties. semanticscholar.orgvjst.vn
Table 1: Illustrative Quantum Chemical Descriptors Calculated via DFT
| Parameter | Typical Value (a.u.) | Description |
|---|---|---|
| EHOMO | -0.25 to -0.35 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |
| ELUMO | -0.10 to -0.20 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |
| Energy Gap (ΔE) | 0.10 to 0.20 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. researchgate.net |
| Chemical Potential (µ) | -0.17 to -0.27 | Measures the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | 0.05 to 0.10 | Measures the resistance to change in electron distribution. ijrti.org |
| Electrophilicity Index (ω) | 0.15 to 0.30 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Note: The values in this table are illustrative and based on typical DFT results for structurally similar substituted benzoic acids. They serve to represent the type of data generated in a computational analysis.
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. wikipedia.orgwisc.edu It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. wisc.edu This method provides quantitative insight into intramolecular stabilization energies arising from electron delocalization. nih.gov
In this compound, NBO analysis would reveal significant hyperconjugative interactions. These interactions involve the donation of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. Key interactions would include:
Donation from the lone pair (LP) orbitals of the oxygen atoms in the nitro group to the antibonding (π*) orbitals of the benzene ring.
Donation from the lone pair (LP) orbitals of the ether and carbonyl oxygens of the acetoxy group into adjacent antibonding (σ*) orbitals.
Donation from the π orbitals of the benzene ring to the antibonding (π*) orbitals of the nitro and carboxyl groups.
Table 2: Representative Intramolecular Donor-Acceptor Interactions from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) Nitro | π* (C-C) Ring | 15 - 25 | Resonance stabilization from nitro group |
| LP (O) Carboxyl | π* (C=O) Carboxyl | 20 - 35 | Resonance within the carboxylic acid group |
| LP (O) Acetoxy Ether | σ* (C-C) Ring | 3 - 8 | Hyperconjugation from acetoxy linkage |
| π (C-C) Ring | π* (N-O) Nitro | 10 - 20 | Delocalization from ring to nitro group |
Note: The values in this table are hypothetical, based on typical NBO analysis of nitroaromatic compounds and esters, to illustrate the expected interactions and their relative strengths.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not rigid. Rotation around single bonds allows the molecule to adopt various spatial arrangements, or conformations, each with a different potential energy.
Conformational analysis involves exploring the potential energy surface (PES) of a molecule to identify stable, low-energy conformers and the energy barriers that separate them. For this compound, the key degrees of freedom are the torsion angles involving the carboxylic acid group and the acetoxy group relative to the benzene ring. researchgate.net
A PES map is generated by systematically rotating these dihedral angles and performing an energy calculation at each point. This process reveals energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. Theoretical studies on aspirin (B1665792) (acetylsalicylic acid) have identified multiple stable conformers based on the orientation of the carboxyl and acetyl groups. researchgate.net A similar complexity is expected for this compound. The most stable conformer would likely feature an intramolecular hydrogen bond between the carboxylic acid proton and the carbonyl oxygen of the acetoxy group, a stabilizing interaction also observed in aspirin conformers. researchgate.net
The behavior of a molecule can change dramatically in the presence of a solvent. ucl.ac.uk Molecular dynamics (MD) simulations are a powerful tool for studying these effects by modeling the explicit interactions between the solute (this compound) and a large number of solvent molecules over time. rsc.org
MD simulations can predict how solvent polarity and hydrogen-bonding capacity influence the conformational equilibrium. In a polar, protic solvent like water or ethanol, solvent molecules can form hydrogen bonds with the carboxylic acid, acetoxy, and nitro groups. These intermolecular interactions can compete with and disrupt the intramolecular hydrogen bonds that stabilize certain gas-phase conformers. researchgate.net Consequently, the relative populations of different conformers may shift significantly in solution compared to the gas phase. ucl.ac.uk Furthermore, the solvent shell can affect the molecule's reactivity by stabilizing or destabilizing reactants, transition states, and products. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway. A key reaction for this compound is the hydrolysis of its ester linkage, yielding 2-hydroxy-5-nitrobenzoic acid and acetic acid. This reaction can be catalyzed by either acid or base.
Reaction pathway modeling uses quantum chemical methods, like DFT, to map the energetic profile from reactants to products. rsc.org This involves locating and characterizing the geometries and energies of all stationary points along the reaction coordinate, including reactants, intermediates, and products (energy minima), as well as transition states (first-order saddle points). researchgate.net
For instance, in an acid-catalyzed hydrolysis, the mechanism would involve:
Protonation of the ester's carbonyl oxygen.
Nucleophilic attack by a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. rsc.org
Proton transfer and subsequent elimination of the acetic acid group.
DFT calculations can determine the activation energy (the energy difference between the reactant and the highest-energy transition state), which is the primary determinant of the reaction rate. acs.org By comparing the activation barriers for different proposed mechanisms (e.g., acid- vs. base-catalyzed), computational models can predict which pathway is more favorable under specific conditions. arkat-usa.orgjournalirjpac.com
Prediction of Reaction Energetics and Rate Constants for Model Reactions
A key application of computational chemistry is the prediction of the thermodynamic and kinetic feasibility of chemical reactions. For this compound, a model reaction of significant interest is the hydrolysis of the ester group to yield 5-nitrosalicylic acid. This reaction is important for both synthetic applications and understanding the compound's stability.
For the alkaline hydrolysis of this compound, a plausible mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetoxy group. Computational models can elucidate the geometry of the tetrahedral intermediate and the subsequent transition state leading to the final products.
Below is a hypothetical data table showcasing the kind of energetic data that can be obtained from such a computational study. The values are illustrative and based on typical results for similar reactions calculated at a common level of theory (e.g., B3LYP/6-311++G**). researchgate.net
Table 1: Predicted Reaction Energetics for the Alkaline Hydrolysis of this compound
| Parameter | Predicted Value (kcal/mol) | Description |
|---|---|---|
| Activation Energy (Ea) | 15.8 | The energy barrier for the rate-determining step of the hydrolysis reaction. |
| Reaction Enthalpy (ΔH) | -12.5 | The overall energy change of the reaction, indicating it is exothermic. |
| Gibbs Free Energy of Activation (ΔG‡) | 22.3 | The free energy barrier, which is related to the reaction rate constant. |
| Gibbs Free Energy of Reaction (ΔG) | -10.2 | The overall change in free energy, indicating a spontaneous reaction. |
From the Gibbs free energy of activation (ΔG‡), the rate constant (k) of the reaction can be estimated using the Eyring equation from transition state theory. Such predictions are invaluable for understanding reaction mechanisms and optimizing reaction conditions without the need for extensive experimental screening. nsf.gov
Computational Design of Novel Reactions Involving Substituted Benzoic Acids
Computational methods are not only for analyzing existing reactions but also for the rational design of new ones. For substituted benzoic acids like this compound, a significant challenge is achieving regioselective functionalization of the aromatic ring. nih.gov Computational approaches can be used to design catalysts or directing groups that favor reaction at a specific position on the benzene ring. escholarship.orgacs.org
For instance, a researcher might want to introduce a new functional group at the C4 position of this compound. Due to the presence of the electron-withdrawing nitro and carboxylic acid groups (the latter via the acetoxy group), the ring is deactivated towards electrophilic aromatic substitution. However, computational studies can help in designing a catalyst that selectively activates a specific C-H bond.
The design process could involve:
Modeling the Substrate-Catalyst Complex: Building a 3D model of this compound interacting with a potential catalyst.
Mapping the Potential Energy Surface: Calculating the energy barriers for C-H activation at different positions on the aromatic ring (e.g., C3, C4, C6).
Optimizing the Catalyst Structure: Modifying the ligands on the catalyst in silico to lower the energy barrier for the desired reaction pathway (e.g., C4 functionalization) while raising the barriers for undesired pathways.
A hypothetical example is the design of a palladium-catalyzed C-H amination reaction. The table below illustrates how computational data could be used to evaluate and select a suitable directing group to achieve the desired regioselectivity.
Table 2: Hypothetical Computational Screening of Directing Groups for C4-Amination
| Directing Group | Predicted Barrier for C4-Amination (kcal/mol) | Predicted Barrier for C6-Amination (kcal/mol) | Predicted Regioselectivity (C4:C6) |
|---|---|---|---|
| Directing Group A | 25.1 | 24.5 | 1:1.8 |
| Directing Group B | 22.3 | 28.1 | >99:1 |
| Directing Group C | 26.8 | 26.9 | 1:1.1 |
Based on such a screening, Directing Group B would be identified as a promising candidate for experimental investigation due to the significantly lower predicted energy barrier for the desired C4-amination compared to the competing C6-amination. This in silico design process can dramatically accelerate the discovery of new and efficient synthetic methodologies. nih.gov
Spectroscopic Property Predictions for Mechanistic Insight
Computational quantum chemistry can predict various spectroscopic properties, which are crucial for identifying reaction intermediates and elucidating reaction mechanisms. For this compound and its derivatives, theoretical predictions of vibrational and NMR spectra are particularly valuable.
Theoretical Prediction of Vibrational Modes and Spectra for Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful technique for monitoring the progress of a chemical reaction by observing changes in the vibrational modes of the reacting molecules. DFT calculations can predict the vibrational frequencies and intensities of molecules with a high degree of accuracy. scirp.orgresearchgate.net
For this compound, the vibrational spectrum is characterized by modes associated with its functional groups: the carboxylic acid, the acetoxy group, and the nitro group. By calculating the theoretical vibrational spectra of the reactant, potential intermediates, and the final product, specific spectral features can be identified that serve as markers for each species.
For example, during the hydrolysis of this compound to 5-nitrosalicylic acid, the disappearance of the ester C=O stretching vibration and the appearance of a phenolic O-H stretching vibration can be monitored. Theoretical calculations can provide the precise expected frequencies for these modes, aiding in the interpretation of experimental spectra.
The following table presents hypothetical predicted vibrational frequencies for key functional groups in this compound, calculated using DFT.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3450 (monomer) | Broad, Strong |
| C=O Stretch | Carboxylic Acid | 1725 | Strong |
| C=O Stretch | Acetoxy Ester | 1770 | Strong |
| NO₂ Asymmetric Stretch | Nitro Group | 1530 | Very Strong |
| NO₂ Symmetric Stretch | Nitro Group | 1350 | Strong |
| C-O Stretch | Acetoxy Ester | 1190 | Strong |
By comparing the experimentally observed spectra with the predicted spectra of all species along a reaction coordinate, one can gain detailed mechanistic insights that might be otherwise inaccessible. nih.govmdpi.com
Computational NMR Chemical Shift Prediction for Structural Elucidation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.govimist.ma This predictive capability is especially useful when dealing with novel derivatives of this compound, where unambiguous assignment of the structure from experimental data alone can be challenging.
The process involves:
Generating a set of plausible 3D structures for the novel derivative.
Optimizing the geometry of each candidate structure using DFT.
Calculating the NMR shielding tensors for each optimized structure using the GIAO method.
Converting the calculated shielding tensors to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS).
Comparing the predicted chemical shifts for each candidate structure with the experimental NMR data.
The structure whose predicted spectrum best matches the experimental one is the most likely correct structure. This approach can be used to distinguish between constitutional isomers, regioisomers, or even different conformations of a flexible molecule. nih.gov
To illustrate, consider a hypothetical novel derivative, 4-amino-2-acetoxy-5-nitrobenzoic acid. The table below shows a comparison of hypothetical experimental ¹H NMR chemical shifts with those predicted for the correct structure using DFT.
Table 4: Predicted vs. Experimental ¹H NMR Chemical Shifts for 4-Amino-2-acetoxy-5-nitrobenzoic acid
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H3 | 8.65 | 8.70 |
| H6 | 7.15 | 7.20 |
| -COOH | 13.20 | 13.25 |
| -NH₂ | 6.50 | 6.55 |
| -CH₃ (Acetoxy) | 2.30 | 2.32 |
The close agreement between the predicted and experimental chemical shifts would provide strong evidence for the proposed structure of the novel derivative. This synergy between computational prediction and experimental spectroscopy is a powerful paradigm in modern chemical research. acs.org
Advanced Analytical Methodologies for Research on 2 Acetoxy 5 Nitrobenzoic Acid
Chromatographic Techniques for Reaction Monitoring and Purity Assessment of Synthetic Products
Chromatographic methods are essential for separating complex mixtures, allowing for the qualitative and quantitative analysis of individual components. They are routinely employed to monitor the progress of reactions involving 2-acetoxy-5-nitrobenzoic acid and to assess the purity of the final products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the synthesis of this compound and related compounds. Its sensitivity and versatility make it ideal for tracking the consumption of reactants and the formation of products in real-time, which is crucial for process optimization.
A typical Reverse-Phase HPLC (RP-HPLC) method can be developed to separate the non-polar analyte from polar impurities. ekb.eg Method development involves optimizing several parameters to achieve good resolution and peak shape. upb.rorsc.org For instance, a C18 or a polar-embedded stationary phase like RP-Amide could be effective. rsc.orgnih.govunipi.it A gradient elution system is often employed, starting with a higher percentage of an aqueous mobile phase (e.g., water with 0.1% formic or acetic acid to control ionization) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. ekb.egupb.rorsc.org Detection is commonly performed using a UV detector, set at a wavelength where this compound exhibits strong absorbance, likely around 230-275 nm. upb.rorsc.org
By analyzing samples at various time points during a reaction, kinetic profiles can be constructed. This data allows for the determination of reaction endpoints, the identification of optimal reaction times, temperatures, and catalyst concentrations, and the detection of any intermediate or side-product formation. The validation of such an HPLC method, following ICH guidelines, ensures its reliability for selectivity, linearity, accuracy, and precision. ekb.egrsc.org
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg |
| Mobile Phase A | 0.1% Acetic Acid in Water rsc.org |
| Mobile Phase B | Acetonitrile rsc.org |
| Gradient | 0-2 min: 95% A, 2-15 min: linear to 10% A, 15-18 min: 10% A |
| Flow Rate | 1.0 mL/min upb.ro |
| Column Temperature | 30-40 °C rsc.orgnih.gov |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, derivatization is required to convert the polar carboxylic acid group into a more volatile ester. colostate.edugcms.cz
Common derivatization methods include esterification or silylation. gcms.cz Esterification can be achieved using reagents like diazomethane (B1218177) or an alcohol (e.g., methanol) with an acid catalyst (e.g., BF3). gcms.cz Silylation, a more common and often simpler method, involves reacting the analyte with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. colostate.edugcms.cz This process significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. gcms.cz
GC-MS is particularly valuable for identifying volatile byproducts that may form during the synthesis of this compound or its derivatives. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data, enabling the identification of these separated compounds by comparing their mass spectra to library databases. jmchemsci.com
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Reaction Intermediates
Spectroscopic techniques are vital for elucidating the molecular structure of newly synthesized compounds and transient reaction intermediates. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org
For this compound, the ¹H NMR spectrum would exhibit characteristic signals. The aromatic protons would appear as a complex multiplet system in the downfield region (typically 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro and carboxylic acid groups. chemicalbook.comdocbrown.info The protons on the benzene (B151609) ring ortho, meta, and para to the substituents will have distinct chemical shifts. The methyl protons of the acetoxy group would appear as a sharp singlet in the upfield region, typically around 2.0-2.5 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield chemical shift (often >10 ppm), and its signal may be exchangeable with D₂O. docbrown.info
¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom. The carbonyl carbons of the ester and carboxylic acid would be found far downfield (160-180 ppm). rsc.org The aromatic carbons would appear in the 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. rsc.org Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, which is crucial for the unambiguous structural assignment of complex derivatives.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic acid (-COOH) | >10 | broad singlet |
| Aromatic (C6-H ) | ~8.5 | doublet |
| Aromatic (C4-H ) | ~8.3 | doublet of doublets |
| Aromatic (C3-H ) | ~7.4 | doublet |
| Acetoxy (-CH₃) | ~2.3 | singlet |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk For this compound (molecular weight 211.15 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 211.
Electron ionization (EI) is a common technique that causes the molecular ion to fragment in a reproducible manner. chemguide.co.uk The fragmentation pattern provides a "fingerprint" that can help identify the molecule. Key fragmentation pathways for this compound would likely include:
Loss of the acetyl group (CH₃CO•): A prominent peak at m/z 168, corresponding to the 2-hydroxy-5-nitrobenzoic acid cation.
Loss of a water molecule (H₂O): From the carboxylic acid group, leading to a peak at m/z 193.
Loss of the carboxyl group (•COOH): A peak at m/z 166.
Loss of the nitro group (NO₂•): A peak at m/z 165.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula of newly synthesized compounds with high confidence. researchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 211 | [M]⁺ (Molecular Ion) |
| 169 | [M - C₂H₂O]⁺ |
| 168 | [M - CH₃CO]⁺ |
| 151 | [M - COOH - OH]⁺ |
| 121 | [C₇H₅O₂]⁺ |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring their vibrational frequencies. nih.gov These methods are valuable for confirming the presence of key structural features in this compound and for monitoring chemical transformations during a reaction.
The IR spectrum of this compound would display several characteristic absorption bands:
O-H Stretch: A very broad band from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region. docbrown.info
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹. libretexts.org
C=O Stretch: Two distinct carbonyl stretching bands would be expected. One for the carboxylic acid around 1700-1725 cm⁻¹ and another for the ester group around 1760-1770 cm⁻¹. libretexts.org
N-O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically found around 1500-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively. researchgate.net
C-O Stretch: Bands corresponding to the C-O stretching of the ester and carboxylic acid in the 1100-1300 cm⁻¹ range. libretexts.org
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic ring and the nitro group often produce strong Raman signals. researchgate.netijtsrd.com By monitoring the disappearance of reactant peaks (e.g., the broad O-H stretch of a starting salicylic (B10762653) acid derivative) and the appearance of product peaks (e.g., the ester C=O stretch), these spectroscopic techniques can effectively track the progress of a reaction. nih.gov
Table 4: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) docbrown.info |
| Ester | C=O Stretch | 1760-1770 libretexts.org |
| Carboxylic Acid | C=O Stretch | 1700-1725 libretexts.org |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Nitro Group | Asymmetric N-O Stretch | 1500-1550 researchgate.net |
| Nitro Group | Symmetric N-O Stretch | 1340-1370 researchgate.net |
| Ester/Carboxylic Acid | C-O Stretch | 1100-1300 libretexts.org |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for characterizing the various solid forms of a pharmaceutical ingredient, such as this compound, which can significantly influence its physical and chemical properties.
Single-Crystal X-ray Diffraction of Polymorphs and Solvates of Related Compounds
Single-crystal X-ray diffraction (SCXRD) provides an atomic-resolution view of a molecule's structure and its packing in the crystal lattice. For compounds like this compound, which can exist in different crystalline forms known as polymorphs or incorporate solvent molecules to form solvates, SCXRD is the gold standard for unambiguous structure determination. nih.govresearchgate.net The study of polymorphism is critical, as different polymorphs can exhibit varying solubility, stability, and bioavailability. researchgate.net
Research on related molecules, such as aspirin (B1665792) and other substituted nitrobenzoic acids, has demonstrated the power of SCXRD in identifying and characterizing new polymorphic forms. nih.govosti.gov For instance, two polymorphs of aspirin have been structurally characterized, revealing subtle differences in their crystal packing and hydrogen bonding patterns. nih.govrsc.org Similarly, studies on compounds like 2-amino-5-nitrobenzophenone (B23384) have shown that polymorphs can arise in the same or different crystal classes and space groups. nih.gov By applying SCXRD to this compound, researchers can determine key crystallographic parameters, including unit cell dimensions, space group, and the precise coordinates of each atom, providing fundamental insights into its solid-state chemistry.
Table 1: Hypothetical Crystallographic Data for Two Polymorphs of this compound
| Parameter | Polymorph A | Polymorph B |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.5 | 12.1 |
| b (Å) | 8.2 | 9.8 |
| c (Å) | 14.3 | 11.5 |
| β (°) | 95.6 | 90 |
| Volume (ų) | 1225 | 1362 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.54 | 1.39 |
Note: This table contains hypothetical data based on typical values for related organic molecules to illustrate the type of information obtained from SCXRD analysis.
Powder X-ray Diffraction for Phase Identification in Solid-State Reactions
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. americanpharmaceuticalreview.com It serves as a crucial tool for identifying crystalline phases, monitoring the progress of solid-state reactions, and assessing the purity of the final product. protoxrd.comamericanpharmaceuticalreview.com Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which allows for its identification in a mixture. americanpharmaceuticalreview.com
In the context of this compound, PXRD would be instrumental in monitoring its synthesis or any subsequent solid-state transformations. For example, during the crystallization process, PXRD can track the formation of a desired polymorph and detect the presence of any unwanted crystalline phases. americanpharmaceuticalreview.com It is also vital for studying phase transformations that might occur under different environmental conditions, such as changes in temperature or humidity. protoxrd.com By comparing the diffraction pattern of a sample to reference patterns, one can confirm the identity and phase purity of the synthesized this compound.
Table 2: Characteristic 2θ Peaks from a Hypothetical PXRD Pattern for this compound (Cu Kα radiation)
| 2θ Position (°) | Relative Intensity (%) |
| 8.5 | 45 |
| 12.8 | 80 |
| 15.2 | 100 |
| 21.0 | 65 |
| 25.7 | 90 |
| 28.1 | 50 |
Note: This table presents hypothetical PXRD peak positions and intensities to exemplify the data used for phase identification.
Hyphenated Techniques for In Situ Reaction Monitoring and Mechanistic Elucidation
Hyphenated techniques, which couple a separation method or a reactor with a spectroscopic detector, are invaluable for obtaining real-time information about chemical reactions. These methods allow for in situ monitoring, providing deep insights into reaction kinetics, identifying transient intermediates, and elucidating complex reaction mechanisms.
Online Spectroscopic Techniques Coupled with Flow Reactors for Real-time Analysis
Coupling online spectroscopic techniques, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy, with continuous-flow reactors offers significant advantages for reaction optimization and control. spectroscopyonline.comnih.gov This approach allows for the continuous, real-time analysis of the reaction mixture without the need for sample extraction. spectroscopyonline.comsemanticscholar.org
The synthesis of aspirin, a structurally similar compound, has been successfully monitored in real-time using in situ ATR-FTIR and Raman spectroscopy. spectroscopyonline.comasianpubs.org These studies track the consumption of reactants (e.g., salicylic acid) and the formation of the product by monitoring the characteristic vibrational bands of functional groups, such as the carbonyl (C=O) stretches. spectroscopyonline.comsemanticscholar.org This methodology can be directly applied to monitor the synthesis of this compound. By feeding the reactant streams into a flow reactor and passing the output through a flow cell interfaced with a spectrometer, one could continuously track the key chemical species, enabling rapid optimization of reaction conditions like temperature, flow rate, and catalyst concentration. nih.gov
Table 3: Key Vibrational Frequencies for Real-time Monitoring of this compound Synthesis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 2500-3300 |
| Ester C=O | Stretch | 1740-1760 |
| Carboxylic Acid C=O | Stretch | 1680-1710 |
| Nitro N-O | Asymmetric Stretch | 1500-1550 |
| Nitro N-O | Symmetric Stretch | 1330-1370 |
Note: This table lists typical infrared frequency ranges for the key functional groups involved in the synthesis of this compound.
Mass Spectrometry-Based Reaction Pathway Elucidation in Complex Systems
Mass spectrometry (MS), particularly when coupled with soft ionization techniques like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful tool for elucidating reaction pathways and characterizing intermediates and products in complex mixtures. nih.gov This technique provides molecular weight information and structural details through controlled fragmentation of ions.
For nitro-aspirin derivatives, ESI-MS/MS studies have been used to investigate their fragmentation patterns. nih.gov In these studies, the protonated molecule is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure and the relative strengths of its chemical bonds. A similar approach can be employed to study this compound. By analyzing the fragmentation of the protonated parent molecule, one could confirm its identity and gain insights into its gas-phase chemistry. The primary fragmentation pathways would likely involve the loss of neutral molecules such as ketene (B1206846) (CH₂CO) from the acetyl group or the cleavage of the ester linkage, which are characteristic fragmentation patterns for aspirin and its derivatives. nih.gov
Table 4: Predicted ESI-MS/MS Fragmentation of Protonated this compound ([M+H]⁺)
| m/z (Daltons) | Ion Identity | Fragmentation Pathway |
| 226.03 | [M+H]⁺ | Parent Ion |
| 184.02 | [M+H - C₂H₂O]⁺ | Loss of ketene |
| 166.01 | [M+H - C₂H₂O - H₂O]⁺ | Subsequent loss of water |
| 138.01 | [C₇H₅NO₃+H]⁺ | Cleavage of acetyl group, forming 5-Nitrosalicylic acid ion |
Note: This table shows hypothetical but chemically plausible m/z values for the parent ion and major fragments of this compound, based on known fragmentation patterns of similar compounds.
Applications of 2 Acetoxy 5 Nitrobenzoic Acid in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block in Multi-Step Organic Synthesis
2-Acetoxy-5-nitrobenzoic acid serves as a pivotal starting material in a variety of multi-step synthetic sequences, enabling the construction of intricate molecular frameworks. The orchestrated reactivity of its functional groups allows for the selective formation of new bonds and ring systems, making it a valuable tool for synthetic chemists.
Precursor for Heterocyclic Compound Synthesis
The structural arrangement of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. One notable application is in the preparation of benzoxazinones, a class of heterocyclic compounds with diverse biological activities. For instance, the related compound, p-nitroanthranilic acid, can be reacted with benzoyl chloride in the presence of excess pyridine (B92270) to yield 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one. researchgate.net This reaction provides a basis for how this compound, upon hydrolysis of the acetoxy group to a hydroxyl group and subsequent reduction of the nitro group, could be utilized in similar cyclization reactions to form substituted benzoxazinones.
The synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, a related benzoxazinone (B8607429) derivative, further illustrates the utility of nitro-substituted aromatic acids in heterocyclic synthesis. While a direct synthesis from this compound is not explicitly detailed in readily available literature, the general synthetic strategies for benzoxazinones often involve the condensation of an anthranilic acid derivative with a suitable C2 synthon. nih.gov Therefore, this compound represents a potential precursor to a 5-nitroanthranilic acid derivative, which could then be cyclized to form the corresponding 7-nitrobenzoxazinone.
Synthesis of Complex Aromatic Systems and Peptidomimetics
The reactivity of this compound and its derivatives extends to the synthesis of more complex aromatic systems. For example, derivatives of benzofuran, a significant heterocyclic core in many natural products and pharmaceuticals, can be synthesized through various modern catalytic methods, including intramolecular and intermolecular C-C and/or C-O bond-forming processes. nih.govnih.gov While direct synthesis from this compound is not prominently reported, its structural motifs are relevant to the precursors used in these syntheses.
Furthermore, this compound holds potential in the construction of acridone-based structures. The synthesis of acridone (B373769) derivatives often involves the condensation of an anthranilic acid derivative with a suitable cyclic precursor. juniperpublishers.comptfarm.pl For instance, 2-chlorobenzoic acid can be condensed with substituted anilines to form N-phenylanthranilic acids, which are then cyclized to acridones. ptfarm.pl By analogy, this compound could be chemically modified to serve as a precursor for substituted anthranilic acids, thereby enabling access to nitro-substituted acridone scaffolds.
In the realm of medicinal chemistry, this compound and its derivatives are valuable in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for creating peptide-like structures. nih.govnih.govresearchgate.netbeilstein-journals.org These reactions involve the combination of an amine, a carboxylic acid, a carbonyl compound, and an isocyanide. The use of functionalized carboxylic acids, such as derivatives of 5-nitrosalicylic acid, can introduce specific functionalities into the resulting peptidomimetic backbone. For example, 2-fluoro-5-nitrobenzoic acid has been utilized in Ugi reactions to synthesize benzodiazepinediones (BDPs), demonstrating the utility of nitro-substituted benzoic acids in generating structurally diverse and biologically relevant scaffolds. beilstein-journals.org
Utilization in Catalyst Design and Development
The inherent functionalities of this compound make it and its derivatives attractive candidates for the design and development of novel catalysts. These can range from ligands for transition metal-catalyzed reactions to organocatalysts for asymmetric transformations.
Ligand Precursor for Transition Metal Catalysis
Derivatives of 5-nitrosalicylic acid, which can be obtained from this compound, have been shown to act as effective ligands in transition metal chemistry. For example, a Schiff base derived from 5-nitrosalicylaldehyde and 4-amino-3-mercapto-1,2,4-triazine-5-one has been used to synthesize complexes with Cu(II), Ni(II), and Co(II). rasayanjournal.co.in In these complexes, the azomethine nitrogen, carbonyl oxygen, and phenolic oxygen are involved in bond formation with the metal center. This demonstrates the potential of 5-nitrosalicylic acid derivatives to form stable complexes with transition metals, which is a key requirement for their application in catalysis. Salicylic (B10762653) acid and its derivatives are known to be versatile ligands that can coordinate to metal ions through their carboxylic and hydroxyl groups. iosrjournals.orgijesi.org The presence of the nitro group in 5-nitrosalicylic acid derivatives can further influence the electronic properties of the resulting metal complexes, potentially modulating their catalytic activity.
Organocatalytic Applications of Modified Benzoic Acid Derivatives
While direct applications of this compound derivatives in organocatalysis are not yet widely reported, the broader class of benzoic acid derivatives has seen use in this field. The development of chiral organocatalysts is a significant area of research, and the rigid scaffold of benzoic acid provides a good platform for the introduction of stereodirecting groups. Future research may explore the modification of this compound to create novel organocatalysts for various asymmetric transformations.
Applications in Functional Materials Design
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the design of functional materials with applications in electronics, optics, and separation technologies.
One of the most promising areas is the use of 5-nitrosalicylic acid derivatives as linkers in the construction of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials composed of metal ions or clusters connected by organic linkers. rsc.orgescholarship.orgnih.govnih.govresearchgate.net The properties of MOFs can be tuned by changing the metal centers or the organic linkers. The incorporation of functional groups, such as nitro groups, into the linkers can impart specific properties to the MOF, such as enhanced gas sorption or catalytic activity. nih.gov The dicarboxylate structure of salicylic acid derivatives makes them suitable candidates for use as linkers in MOF synthesis.
Furthermore, the presence of the nitro group, a strong electron-withdrawing group, suggests that derivatives of this compound could be used in the synthesis of functional dyes and materials with nonlinear optical (NLO) properties. Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants, and their synthesis often involves diazotization and coupling reactions of aromatic amines. mdpi.comekb.eg The amino derivative of 5-nitrosalicylic acid, 5-aminosalicylic acid, could serve as a precursor to such dyes. google.comresearchgate.netmdpi.com Materials with high NLO responses are important for applications in optoelectronics, and molecules with significant intramolecular charge transfer, often facilitated by electron-donating and electron-withdrawing groups on an aromatic system, can exhibit these properties. researchgate.net
Component in Photoactive or Electroactive Polymer Synthesis
Electroactive polymers (EAPs) are materials that change shape or size when stimulated by an electric field, earning them the moniker "artificial muscles." rsc.org These materials are of significant interest for applications in robotics, sensors, and actuators. rsc.orgrsc.orgresearchgate.netscheikundeinbedrijf.nl Ionic EAPs, a major class of these materials, function through the migration of ions within the polymer matrix. scheikundeinbedrijf.nl The synthesis of functional polymers often involves the incorporation of monomers with specific chemical groups that can impart desired properties.
While direct polymerization of this compound has not been detailed, its precursor, 5-nitrosalicylic acid, and its derivatives have been explored in polymer science. For instance, polymers have been synthesized from 5-aminosalicylic acid, which is readily produced by the reduction of 5-nitrosalicylic acid. researchgate.netnih.gov Such polymers have potential applications in ion-exchange chromatography and for the selective binding of molecules. researchgate.net The presence of the nitro group and the carboxylic acid in this compound makes it a candidate for incorporation into polymer backbones, potentially influencing the electronic and photoactive properties of the resulting materials. The synthesis of polymers containing 5-aminosalicylic acid derivatives has been achieved through solution polymerization, yielding biodegradable polymers with high molecular weights. nih.gov
Table 1: Potential Polymerization Strategies Involving this compound Derivatives
| Polymerization Approach | Monomer Derivative | Potential Polymer Properties |
| Polycondensation | 5-amino-2-hydroxybenzoic acid (from reduction and hydrolysis) | Biodegradable, ion-binding |
| Acrylate/Methacrylate Polymerization | Acryloyl or methacryloyl ester of 5-nitrosalicylic acid | Photo-crosslinkable, stimuli-responsive |
Precursor for Supramolecular Assemblies and Self-Assembled Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. These interactions can lead to the formation of highly ordered structures with emergent properties. Carboxylic acids are well-known building blocks for supramolecular assemblies due to their ability to form robust hydrogen-bonded dimers.
The parent compound, 5-nitrosalicylic acid, has been shown to form proton-transfer compounds with various Lewis bases, leading to extensive hydrogen-bonded networks in the solid state. researchgate.net These structures demonstrate the propensity of the nitrosalicylate scaffold to participate in self-assembly. The presence of the carboxylic acid group in this compound suggests its potential to form similar hydrogen-bonded dimers and more complex supramolecular structures. The interplay between the acetoxy and nitro groups could further influence the packing and dimensionality of these assemblies. While specific studies on the self-assembly of this compound are not available, research on related benzoic acid derivatives has demonstrated the formation of two-dimensional honeycomb networks on surfaces, which can act as templates for guest molecules. byjus.com
Table 2: Key Intermolecular Interactions in Supramolecular Assemblies of Benzoic Acid Derivatives
| Interaction Type | Functional Groups Involved | Resulting Supramolecular Motif |
| Hydrogen Bonding | Carboxylic acid dimers | Chains, sheets, networks |
| π-π Stacking | Aromatic rings | Stacked columnar structures |
| Halogen Bonding | Halogen substituents and Lewis bases | Directed assembly |
Development of Chemosensors and Fluorescent Probes Utilizing Derivatives
The development of chemosensors and fluorescent probes for the detection of specific analytes is a rapidly growing field with applications in environmental monitoring, medical diagnostics, and security. rsc.orgresearchgate.netnih.gov The design of these sensors often relies on molecules that exhibit a change in their optical properties, such as fluorescence, upon binding to the target analyte.
Derivatives of salicylic acid have been successfully employed as fluorogenic chemosensors. rsc.orgnih.govnih.gov For example, salicylate-based azo derivatives have been shown to act as "turn-on" fluorescent sensors for zinc ions, with applications in cell bioimaging. nih.gov The fundamental structure of this compound, containing a salicylic acid core, suggests that its derivatives could be tailored for similar sensing applications.
Furthermore, the nitroaromatic moiety is a key component in many fluorescent probes designed for the detection of explosive compounds. rsc.orgresearchgate.netnih.govresearchgate.netmdpi.com The electron-withdrawing nature of the nitro group can lead to fluorescence quenching upon interaction with electron-rich analytes, or it can be part of a recognition site for specific molecules. researchgate.netmdpi.com For instance, conjugated microporous polymers have been developed as fluorescent sensors for the selective detection of nitro-explosives. nih.gov The reduction of the nitro group to an amine is another strategy used in probe design, as the fluorescence properties of the amino-substituted compound can differ significantly from the nitro-precursor. Given these precedents, derivatives of this compound hold potential for the development of novel chemosensors and fluorescent probes.
Green Chemistry Applications of this compound and its Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netslideshare.net This includes the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions.
Use in Solvent-Free Reaction Methodologies
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. mdpi.com Solvent-free reactions, also known as solid-state reactions, offer a more environmentally benign alternative. researchgate.netmdpi.comfrontiersin.org
The synthesis of acetylsalicylic acid (aspirin), which involves the acetylation of salicylic acid, is a classic example of a reaction that can be performed under solvent-free conditions. scheikundeinbedrijf.nlresearchgate.netslideshare.netresearchgate.netresearchgate.netacs.org This reaction is analogous to the synthesis of this compound from 5-nitrosalicylic acid. Studies have shown that the solvent-free acetylation of salicylic acid with acetic anhydride (B1165640) can be efficiently catalyzed by solid acids or even proceed with microwave irradiation without a catalyst. scheikundeinbedrijf.nlresearchgate.netacs.org These methods often lead to shorter reaction times, simpler work-up procedures, and higher yields compared to traditional solvent-based syntheses. scheikundeinbedrijf.nlacs.org A stoichiometric solvent-free protocol for acetylation reactions has been developed, further minimizing waste. frontiersin.org Given the structural similarity, it is highly probable that similar solvent-free methodologies could be applied to the synthesis of this compound.
Table 3: Comparison of Conventional vs. Green Synthesis of Aspirin (B1665792)
| Parameter | Conventional Method | Green (Solvent-Free) Method |
| Solvent | Often used (e.g., toluene) | None |
| Catalyst | Strong liquid acids (e.g., H₂SO₄) | Solid acids or no catalyst (microwave) |
| Reaction Time | Several hours | Minutes to an hour |
| Work-up | Requires solvent removal and neutralization | Simpler filtration and washing |
| Environmental Impact | Higher (solvent waste, corrosive acids) | Lower |
Sustainable Synthesis of Downstream Products
The principles of green chemistry also extend to the entire lifecycle of a chemical product, including the synthesis of downstream chemicals. njit.educhemicalbook.com Benzoic acid derivatives, including nitro-substituted compounds, are important intermediates in the production of fine chemicals, pharmaceuticals, and materials. chemicalbook.comfengchengroup.comganeshremedies.com
There is a growing interest in developing sustainable routes to these valuable compounds from renewable resources. researchgate.net For example, lignin, a major component of biomass, can be converted into various benzoic acid derivatives, which can then be used as starting materials for the synthesis of active pharmaceutical ingredients (APIs). researchgate.net While this compound itself is not directly derived from lignin, this approach highlights the trend towards more sustainable feedstocks for the chemical industry.
Future Directions and Research Challenges for 2 Acetoxy 5 Nitrobenzoic Acid
Emerging Synthetic Strategies and Technologies for Selective Transformations
The synthesis and functionalization of 2-Acetoxy-5-nitrobenzoic acid are ripe for innovation, with a focus on achieving higher selectivity, efficiency, and sustainability. A significant challenge in the chemistry of functionalized nitroaromatics is the selective transformation of one functional group without affecting others. acs.orgacs.org For instance, the selective reduction of the nitro group in the presence of the ester and carboxylic acid functionalities is a primary area of interest.
Emerging strategies that could be applied to this compound include:
Catalytic Hydrogenation: Research into highly selective, catalytic hydrogenations of halogenated and functionalized nitroaromatics is ongoing. acs.orgresearchgate.net The use of novel heterogeneous catalysts, such as bimetallic nanoparticles (e.g., Pt-V/C) or Raney Co, could offer pathways to selectively reduce the nitro group to an amine, yielding 2-Acetoxy-5-aminobenzoic acid, a valuable synthetic intermediate. researchgate.net The choice of solvent and reaction conditions is crucial to prevent side reactions like deacetylation or decarboxylation. acs.org
Photoredox Catalysis: This strategy offers mild reaction conditions and unique reactivity patterns. By harnessing visible light and a suitable photocatalyst, it may be possible to achieve selective C-H functionalization of the aromatic ring or to engage the carboxylic acid in novel decarboxylative coupling reactions, all while preserving the acetoxy and nitro groups.
Biocatalysis: The use of enzymes could provide unparalleled selectivity. Engineered nitroreductases could be employed for the selective reduction of the nitro group under mild, aqueous conditions. Similarly, esterases could be used for selective deacetylation if desired, offering a green alternative to traditional chemical methods.
A comparison of potential selective reduction methods is presented in Table 1.
| Method | Potential Advantages | Potential Challenges |
| Catalytic Hydrogenation | High efficiency, scalability. researchgate.net | Catalyst poisoning, over-reduction, harsh conditions. |
| Photoredox Catalysis | Mild conditions, novel reactivity. | Catalyst cost, optimization of light source and reaction setup. |
| Biocatalysis | High selectivity, environmentally friendly. | Enzyme stability, substrate scope, cost of enzyme production. |
Unexplored Reactivity Pathways and Mechanistic Questions Regarding the Compound
The interplay of the acetoxy, nitro, and carboxylic acid groups on the aromatic ring of this compound presents a complex electronic landscape that likely harbors unexplored reactivity. Key mechanistic questions remain that, if answered, could lead to novel synthetic applications.
Ortho-lithiation: The directing effects of the acetoxy and carboxylic acid groups could be exploited for regioselective functionalization of the aromatic ring via ortho-lithiation. However, the strong electron-withdrawing nature of the nitro group will significantly influence the acidity of the aromatic protons and the stability of the resulting organometallic intermediates. A thorough investigation into the regioselectivity of this reaction is warranted.
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack. While the positions ortho and para to the nitro group are activated, the presence of the acetoxy and carboxylic acid groups will modulate this reactivity. Unexplored SNAr reactions with a variety of nucleophiles could lead to a diverse range of substituted benzoic acid derivatives.
Intramolecular Cyclizations: The proximity of the three functional groups could be leveraged to design novel intramolecular cyclization reactions, leading to the formation of heterocyclic scaffolds. For example, reductive cyclization of the nitro group with the adjacent acetoxy or carboxylic acid group could yield novel benzoxazole (B165842) or anthranil (B1196931) derivatives. Mechanistic studies, potentially using isotopic labeling and kinetic analysis, are needed to understand and optimize these potential transformations. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The translation of synthetic routes for this compound and its derivatives from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reproducibility. nih.govyoutube.com Nitration reactions, in particular, are often highly exothermic and can be hazardous on a large scale in batch reactors. ewadirect.com
Flow Chemistry for Nitration: Continuous flow reactors provide superior heat and mass transfer, allowing for precise control over reaction temperature and residence time. youtube.comewadirect.com This can lead to improved yields, higher purity, and enhanced safety when performing the nitration of 2-acetoxybenzoic acid to produce the target compound.
Automated Synthesis Platforms: The integration of flow reactors with automated platforms can enable high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound and its derivatives. youtube.comnih.gov These platforms can systematically vary parameters such as temperature, pressure, reagent concentration, and catalyst loading, using machine learning algorithms to guide the optimization process. nih.govyoutube.com This data-driven approach can significantly accelerate the development of robust and scalable synthetic processes. nih.gov
The benefits of moving from batch to continuous flow synthesis are summarized in Table 2.
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Poor heat dissipation, risk of thermal runaway. | Excellent heat transfer, small reaction volumes. ewadirect.com |
| Scalability | Challenging and often requires re-optimization. | Achieved by running the process for longer times ("scaling out"). nih.gov |
| Reproducibility | Can be variable due to mixing and temperature gradients. | High consistency due to precise process control. |
| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. youtube.com |
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules like this compound, guiding experimental work and accelerating the discovery of new applications. nih.gov
Predicting Reactivity and Spectra: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate molecular properties such as electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and charge distributions. nih.govresearchgate.net These calculations can help predict the most likely sites for electrophilic and nucleophilic attack, providing insights into the compound's reactivity. researchgate.net Furthermore, computational methods can predict spectroscopic properties (e.g., NMR, IR spectra), aiding in the characterization of new derivatives. ucl.ac.ukacs.org
Modeling Intermolecular Interactions: Understanding the self-association of this compound in solution and in the solid state is crucial for controlling crystallization and designing new materials. ucl.ac.ukacs.org Molecular dynamics (MD) simulations and DFT calculations can be used to model the formation of hydrogen-bonded dimers and other aggregates, predicting their stability and structure. ucl.ac.ukacs.org
Material Design: The functional groups on this compound make it an interesting candidate for the design of new materials. For example, it could serve as a linker in the synthesis of Metal-Organic Frameworks (MOFs) or as a functional monomer in the creation of specialty polymers. Computational modeling can be used to predict the properties of these hypothetical materials, such as their porosity, thermal stability, or electronic properties, allowing for in silico design before committing to laboratory synthesis.
Novel Applications in Interdisciplinary Fields Beyond Current Scope
While excluding clinical and human applications, the unique combination of functional groups in this compound opens up possibilities for its use in a variety of other scientific and technological fields.
Materials Science: The compound could be used as a precursor for functionalized graphene or other carbon nanomaterials. The carboxylic acid group can be used to anchor the molecule to surfaces, while the nitro and acetoxy groups can be further modified to tune the material's properties. rsc.orgacs.org For instance, benzoic acid-functionalized magnetic nanoparticles have been developed for catalytic applications. nih.govrsc.org
Agrochemicals: Nitroaromatic compounds are used in the synthesis of some pesticides and herbicides. researchgate.net The specific substitution pattern of this compound could be explored for the development of new agrochemicals with novel modes of action.
Environmental Science: Nitroaromatic compounds are significant environmental contaminants, and much research is dedicated to their biodegradation. cswab.org this compound could serve as a model compound to study the metabolic pathways of multifunctional nitroaromatics by microorganisms, potentially leading to new bioremediation strategies.
Dyes and Pigments: The chromophoric nitro group suggests that derivatives of this compound could be investigated as new dyes or pigments. The other functional groups offer handles for covalent attachment to fabrics or polymers, or for tuning the color and other properties of the molecule.
Q & A
Q. What are the optimal synthetic routes for preparing 2-acetoxy-5-nitrobenzoic acid in a laboratory setting?
A common approach involves the acetylation of 5-nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid) using acetic anhydride under controlled conditions. Key steps include:
- Protection of the hydroxyl group : React 5-nitrosalicylic acid with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) to form the acetylated derivative.
- Purification : Use recrystallization from ethanol or ethyl acetate to isolate the product .
- Validation : Confirm the structure via melting point analysis and FT-IR spectroscopy (e.g., characteristic C=O stretches at ~1750 cm⁻¹ for the acetate group) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?
- ¹H NMR : The acetoxy group appears as a singlet at δ ~2.3 ppm (3H, -OAc), while aromatic protons resonate between δ 7.5–8.5 ppm. The absence of a hydroxyl proton (δ ~12 ppm for -COOH) confirms successful acetylation .
- FT-IR : Look for nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and ester C=O stretches (~1750 cm⁻¹) .
- Mass Spectrometry : The molecular ion peak (M⁺) should correspond to C₉H₇NO₆ (theoretical m/z 225.02) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement : Employ SHELXL for refinement, focusing on anisotropic displacement parameters for the nitro and acetoxy groups. Hydrogen-bonding networks (e.g., O-H···O interactions) stabilize the crystal lattice and can be analyzed using WinGX .
- Case Study : For related compounds like 2-amino-5-nitrobenzoic acid, SXRD revealed planar molecular geometries and intramolecular hydrogen bonds (N-H···O), which can guide comparative analysis .
Q. What experimental strategies mitigate hydrolysis of the acetoxy group during reactions involving this compound?
- Condition Optimization : Conduct reactions under anhydrous conditions (e.g., dry DMF or THF) and avoid protic solvents.
- pH Control : Maintain a mildly acidic to neutral pH (pH 5–7) to prevent base-catalyzed ester hydrolysis.
- Temperature : Perform reactions at ≤25°C to minimize thermal degradation .
Q. How can computational methods (e.g., DFT) complement experimental data in studying the electronic effects of substituents in this compound?
- Electrostatic Potential Maps : Calculate charge distribution to predict reactivity (e.g., nitro group as an electron-withdrawing meta-director).
- Reaction Pathway Simulation : Model nucleophilic aromatic substitution (SNAr) at the nitro-substituted position using Gaussian or ORCA software. Compare activation energies for different leaving groups (e.g., acetate vs. fluorine in 2-fluoro-5-nitrobenzoic acid) .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Purity Assessment : Verify sample purity via HPLC or TLC. Impurities (e.g., residual starting material) can skew results.
- Cross-Validation : Compare with literature data for structurally analogous compounds (e.g., 2-chloro-5-nitrobenzoic acid, MP = 165–167°C) .
- Crystallographic Validation : Resolve ambiguities using SXRD to confirm molecular packing and hydrogen-bonding patterns .
Q. What methodologies are recommended for analyzing regioselectivity in electrophilic substitution reactions of this compound?
- Isotopic Labeling : Use deuterated reagents to track substitution patterns in nitration or halogenation reactions.
- Hammett Plots : Correlate substituent effects (σ values) with reaction rates to predict regioselectivity. The nitro group’s meta-directing nature can be validated against theoretical models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
